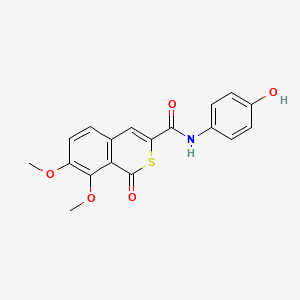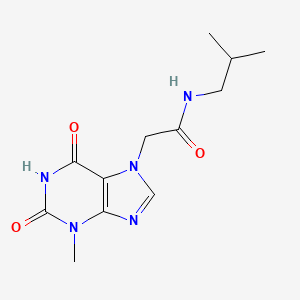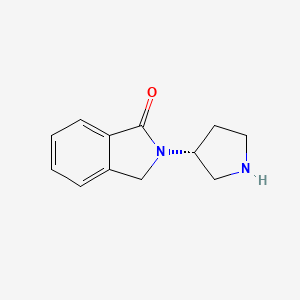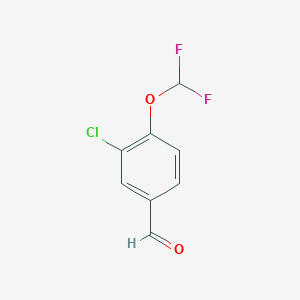![molecular formula C24H21N3O4S2 B2517272 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 500113-07-5](/img/structure/B2517272.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges encountered during the synthesis and how they were overcome.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s three-dimensional structure. The analysis would discuss the compound’s bond lengths and angles, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would describe what happens when the compound is subjected to various chemical reactions, and it would discuss the mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also discuss the compound’s spectroscopic properties.科学的研究の応用
Structural Insights and Chemical Synthesis
Research on compounds with similar structural motifs, such as thieno[2,3-d]pyrimidines, highlights their synthesis and potential as ligands in drug discovery. Studies have detailed the synthesis of various substituted thieno[2,3-d]pyrimidines and their evaluation for different biological activities. For example, the design and synthesis of 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveal insights into their potential inhibition of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their applicability in cancer research and treatment (Gangjee et al., 2007; Gangjee et al., 2008). These findings suggest that modifications of the thieno[2,3-d]pyrimidine core can lead to significant biological activity, offering a framework for further exploration of similar compounds like the one .
Antimicrobial and Antitumor Potential
Compounds structurally related to the query molecule have been synthesized and tested for their antimicrobial and antitumor activities. For instance, N-substituted derivatives of similar compounds demonstrated significant activity against various microbial species and tumor cell lines, implying the potential of the query compound in these areas (Hafez et al., 2017; Abbasi et al., 2016). These studies suggest that the thieno[2,3-d]pyrimidine derivatives, through various substitutions, can exert potent biological effects, potentially applicable to the compound of interest.
Mechanistic Studies and Drug Design
The investigation of similar compounds has also extended to mechanistic studies and the rational design of drugs targeting specific biological pathways. The detailed analysis of enzyme inhibition by thieno[2,3-d]pyrimidines offers valuable information for the development of new therapeutics, especially in the context of cancer and infectious diseases. The dual inhibition of critical enzymes such as TS and DHFR by these compounds highlights their potential utility in designing multi-targeted drugs (Gangjee et al., 2009).
Safety And Hazards
This would involve discussing any risks associated with handling the compound, as well as any safety precautions that need to be taken. It would also discuss the compound’s toxicity and any potential health effects.
将来の方向性
This would involve discussing potential future research directions. For example, if the compound is a drug, it might discuss potential clinical applications and any further studies that are needed.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-14-15(2)33-22-21(14)23(29)27(17-6-4-3-5-7-17)24(26-22)32-13-20(28)25-16-8-9-18-19(12-16)31-11-10-30-18/h3-9,12H,10-11,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQXZIOEFGQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)